molecular formula C21H28N2O2 B2421070 N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2201815-49-6

N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide

货号 B2421070
CAS 编号: 2201815-49-6
分子量: 340.467
InChI 键: SCUURDUPIQFCJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide is a chemical compound with potential therapeutic applications. It is also known as CX5461 and is a selective inhibitor of RNA polymerase I transcription. CX5461 has been the subject of extensive research in recent years due to its potential as a cancer treatment.

科学研究应用

CX5461 has been shown to have potential therapeutic applications in the treatment of cancer. Specifically, CX5461 has been found to be effective against tumors that are dependent on RNA polymerase I transcription. CX5461 has also been found to be effective against tumors that are resistant to traditional chemotherapy. In addition to its potential as a cancer treatment, CX5461 has also been studied for its potential as a treatment for other diseases, including neurodegenerative diseases.

作用机制

CX5461 works by inhibiting RNA polymerase I transcription, which is required for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which in turn leads to the activation of the p53 pathway. The activation of the p53 pathway leads to cell cycle arrest and apoptosis. CX5461 has been shown to be selective for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CX5461 have been extensively studied. CX5461 has been shown to induce cell cycle arrest and apoptosis in cancer cells. CX5461 has also been shown to inhibit tumor growth in animal models. In addition, CX5461 has been found to have a low toxicity profile, which makes it a promising candidate for further development as a cancer treatment.

实验室实验的优点和局限性

One of the main advantages of CX5461 is its selectivity for RNA polymerase I transcription. This selectivity makes CX5461 a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, one of the limitations of CX5461 is its complex synthesis method, which may make it difficult to produce in large quantities. In addition, CX5461 has been found to be less effective against certain types of cancer, which may limit its potential as a broad-spectrum cancer treatment.

未来方向

There are several future directions for research on CX5461. One area of focus is the development of more efficient synthesis methods for CX5461, which could increase its availability for research and potential clinical use. Another area of focus is the identification of biomarkers that can predict which tumors are most likely to respond to CX5461 treatment. Additionally, there is ongoing research on the combination of CX5461 with other cancer treatments, which could enhance its effectiveness against certain types of cancer. Finally, there is interest in exploring the potential of CX5461 as a treatment for other diseases, including neurodegenerative diseases.

合成方法

The synthesis of CX5461 involves a multi-step process that begins with the reaction of cyclobutanone with cyclohexylmagnesium bromide. The resulting compound is then reacted with 4-chlorobenzaldehyde to produce the key intermediate, which is then reacted with prop-2-enoyl chloride and methylamine to form CX5461. The synthesis of CX5461 is a complex process that requires expertise in organic chemistry.

属性

IUPAC Name

N-(4-cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-2-20(24)22-14-15-6-8-18(9-7-15)21(25)23-19-12-10-17(11-13-19)16-4-3-5-16/h2,6-9,16-17,19H,1,3-5,10-14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUURDUPIQFCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2CCC(CC2)C3CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。